molecular formula C6H8N2O2 B055216 5-Methoxy-6-methyl-1-oxidopyrimidin-1-ium CAS No. 114969-98-1

5-Methoxy-6-methyl-1-oxidopyrimidin-1-ium

Katalognummer: B055216
CAS-Nummer: 114969-98-1
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: JZZNUIIELZOMMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-6-methylpyrimidine 1-oxide is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-methylpyrimidine 1-oxide typically involves the oxidation of 5-methoxy-6-methylpyrimidine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative.

Industrial Production Methods

Industrial production of 5-Methoxy-6-methylpyrimidine 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-6-methylpyrimidine 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the 1-oxide back to the parent pyrimidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation: Formation of higher oxides or hydroxylated derivatives.

    Reduction: Regeneration of 5-methoxy-6-methylpyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-6-methylpyrimidine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-Methoxy-6-methylpyrimidine 1-oxide involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interacting with nucleic acids. The exact pathways and targets can vary depending on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Methoxy-4-methylpyrimidine 1-oxide
  • 6-Methoxy-5-methylpyrimidine 1-oxide
  • 4,5-Dimethoxypyrimidine 1-oxide

Uniqueness

5-Methoxy-6-methylpyrimidine 1-oxide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups at distinct positions on the pyrimidine ring can lead to unique interactions with biological targets and distinct chemical properties compared to other pyrimidine derivatives.

Eigenschaften

CAS-Nummer

114969-98-1

Molekularformel

C6H8N2O2

Molekulargewicht

140.14 g/mol

IUPAC-Name

5-methoxy-6-methyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C6H8N2O2/c1-5-6(10-2)3-7-4-8(5)9/h3-4H,1-2H3

InChI-Schlüssel

JZZNUIIELZOMMK-UHFFFAOYSA-N

SMILES

CC1=[N+](C=NC=C1OC)[O-]

Kanonische SMILES

CC1=[N+](C=NC=C1OC)[O-]

Synonyme

Pyrimidine, 5-methoxy-4-methyl-, 3-oxide (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.